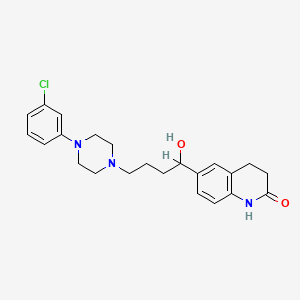








|
REACTION_CXSMILES
|
[O:1]=[C:2]([C:19]1[CH:20]=[C:21]2[C:26](=[CH:27][CH:28]=1)[NH:25][C:24](=[O:29])[CH2:23][CH2:22]2)[CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=2)[CH2:8][CH2:7]1.[BH4-].[Na+].Cl>CO>[OH:1][CH:2]([C:19]1[CH:20]=[C:21]2[C:26](=[CH:27][CH:28]=1)[NH:25][C:24](=[O:29])[CH2:23][CH2:22]2)[CH2:3][CH2:4][CH2:5][N:6]1[CH2:7][CH2:8][N:9]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=2)[CH2:10][CH2:11]1 |f:1.2|
|


|
Name
|
6-{1-oxo-4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}-3,4-dihydrocarbostyril
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C(CCCN1CCN(CC1)C1=CC(=CC=C1)Cl)C=1C=C2CCC(NC2=CC1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at a room temperature for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added gradually to the solution
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated under a reduced pressure to dryness
|
|
Type
|
ADDITION
|
|
Details
|
Then to this dried matter was added 50 ml of 2%-sodium hydroxide aqueous solution
|
|
Type
|
EXTRACTION
|
|
Details
|
the organic layer was extracted with dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The dichloromethane layer was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
the dichloromethane was removed by distillation
|
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by a silica gel column chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from isopropanol
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(CCCN1CCN(CC1)C1=CC(=CC=C1)Cl)C=1C=C2CCC(NC2=CC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |